Bienvenue dans la boutique en ligne BenchChem!

2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

Lipophilicity Physicochemical Properties Drug Design

2-(1H-Imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1156138-97-4) is a heterobifunctional building block comprising an imidazo[1,2-a]pyridine core, a C3 aldehyde handle, and an N‑linked imidazole at the C2 position. The scaffold is privileged in medicinal chemistry, and the aldehyde group enables iterative diversification via condensation, reductive amination, or Wittig chemistry.

Molecular Formula C11H8N4O
Molecular Weight 212.212
CAS No. 1156138-97-4
Cat. No. B2886495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
CAS1156138-97-4
Molecular FormulaC11H8N4O
Molecular Weight212.212
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)C=O)N3C=CN=C3
InChIInChI=1S/C11H8N4O/c16-7-9-11(14-6-4-12-8-14)13-10-3-1-2-5-15(9)10/h1-8H
InChIKeyPSMHXKLEAGECNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1156138-97-4): A Heterocyclic Building Block for Targeted Synthesis and Screening


2-(1H-Imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1156138-97-4) is a heterobifunctional building block comprising an imidazo[1,2-a]pyridine core, a C3 aldehyde handle, and an N‑linked imidazole at the C2 position [1]. The scaffold is privileged in medicinal chemistry, and the aldehyde group enables iterative diversification via condensation, reductive amination, or Wittig chemistry. Its computed physicochemical profile – including XLogP of 1.6, topological polar surface area of 52.2 Ų, and three hydrogen‑bond acceptor sites – distinguishes it from simpler 2‑aryl or 2‑alkyl analogs and rationalises its utility in fragment‑based lead generation and targeted library synthesis [1].

Why 2-(1H-Imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde Cannot be Replaced by Common 2‑Substituted Imidazo[1,2-a]pyridine-3-carbaldehydes


The C2 substituent on the imidazo[1,2-a]pyridine core exerts a decisive influence on electronic distribution, molecular shape, and hydrogen‑bond capacity. Replacing the imidazol‑1‑yl group with a phenyl, methyl, or unsubstituted hydrogen results in marked differences in lipophilicity (ΔXLogP > 1.2), polar surface area (ΔPSA > 18 Ų), and H‑bond acceptor count, which directly affect solubility, permeability, and target engagement [1]. In the context of aldehyde dehydrogenase 1A (ALDH1A) inhibition, for example, subtle alterations to the 2‑position are known to shift isoform selectivity and potency by more than an order of magnitude [2]. Consequently, generic substitution cannot be assumed to preserve the reactivity profile or biological fingerprint of 2-(1H‑imidazol‑1‑yl)imidazo[1,2-a]pyridine-3-carbaldehyde.

Quantitative Differentiation of 2-(1H-Imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1156138-97-4) Against Key Analogs


Lipophilicity Modulation: XLogP Comparison with 2‑Phenyl and 2‑Methyl Analogs

The imidazol‑1‑yl substituent imparts a significantly lower computed lipophilicity (XLogP = 1.6) compared to the 2‑phenyl analog (XLogP ≈ 2.8) and the 2‑methyl analog (XLogP ≈ 1.8) [1]. A reduction of ≥ 0.2 logP units is often associated with improved aqueous solubility and reduced off‑target binding, making this compound a preferred starting point for fragment‑based campaigns where lower lipophilicity is desired [1].

Lipophilicity Physicochemical Properties Drug Design

Polar Surface Area and Hydrogen‑Bond Acceptor Capacity

The imidazole ring introduces an additional hydrogen‑bond acceptor, raising the topological polar surface area (TPSA) to 52.2 Ų and the H‑bond acceptor count to 3, compared to 33.2 Ų and 2 acceptors for the 2‑phenyl analog [1]. This 57% increase in PSA can modulate membrane permeability and enhance interactions with polar binding pockets [1].

Polar Surface Area Hydrogen Bonding Permeability

Rotatable Bond Flexibility Contrasted with 2‑Aryl Analogs

2-(1H‑Imidazol‑1‑yl)imidazo[1,2-a]pyridine-3-carbaldehyde possesses only 2 rotatable bonds (the C–N linkage to imidazole and the aldehyde C–C bond), whereas the 2‑phenyl analog has 3 rotatable bonds due to the phenyl ring [1]. Fewer rotatable bonds typically correlate with higher ligand efficiency and lower entropic penalty upon binding [1].

Conformational Flexibility Rotatable Bonds Ligand Efficiency

Class‑Level ALDH1A Inhibition Potential of the Imidazo[1,2-a]pyridine‑3‑carbaldehyde Scaffold

Imidazo[1,2-a]pyridine‑3‑carbaldehydes have been identified as a novel series of competitive ALDH1A inhibitors, with compound 3f achieving submicromolar potency (Ki < 1 μM) against ALDH1A3 [1]. The imidazole substituent at C2 is structurally analogous to the heteroaryl variations explored in this series, and its distinct electronic and hydrogen‑bonding profile may offer a route to isoform selectivity [1]. Direct comparative data for the specific compound are not yet available, but the established SAR framework provides a rational basis for prioritisation.

ALDH1A Inhibitor Cancer Stem Cells Medicinal Chemistry

Commercial Purity Benchmarking for Reproducible Synthesis

Commercially, the target compound is supplied at 95% purity (Leyan, product 2004488) . While several 2‑aryl analogs are also offered at 95%, the unsubstituted imidazo[1,2-a]pyridine-3-carbaldehyde is frequently available only at lower purity grades (e.g., 95% with unspecified impurity profiles) . Consistent 95% purity with a defined impurity specification reduces variability in subsequent synthetic steps and biological assays.

Purity Quality Control Synthetic Chemistry

Procurement-Relevant Application Scenarios for 2-(1H-Imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1156138-97-4)


Fragment-Based Lead Discovery Targeting ALDH1A Isoforms

The imidazo[1,2-a]pyridine‑3‑carbaldehyde core, combined with the imidazole substituent, occupies chemical space distinct from previously reported ALDH1A inhibitors. The aldehyde handle permits rapid elaboration into amide, imine, or hydrazone libraries, while the lower lipophilicity and additional H‑bond acceptor (XLogP = 1.6, TPSA = 52.2 Ų) favor fragment-like properties . This compound can serve as a versatile starting point for structure‑activity relationship (SAR) exploration inspired by the submicromolar ALDH1A3 inhibitor series .

Synthesis of Metal‑Coordinating Ligands and Probes

The imidazole nitrogen provides a well‑known coordination site for transition metals (e.g., Zn²⁺, Cu²⁺, Fe²⁺), while the fused imidazo[1,2-a]pyridine offers an extended π‑system. The aldehyde can be converted into Schiff‑base ligands or further functionalised with chelating groups. This dual‑site capability is not available in the 2‑phenyl or 2‑methyl analogs, which lack a metal‑binding heteroatom at the 2‑position .

Diversification of Kinase‑Focused Compound Libraries

Imidazo[1,2-a]pyridine is a recognised kinase hinge‑binding motif. The imidazole substituent introduces additional polarity and hydrogen‑bonding capacity (3 H‑bond acceptors, TPSA = 52.2 Ų) compared to conventional 2‑aryl hinge binders, potentially enabling unique interactions with the kinase hinge region or solvent‑exposed channel. The aldehyde allows late‑stage functionalisation with diverse amine or hydrazine fragments, accelerating library enumeration .

Reproducible Multi‑Step Synthesis Requiring Documented Purity Specifications

For groups requiring batch‑to‑batch consistency in multi‑step sequences, the availability of 2-(1H‑imidazol‑1‑yl)imidazo[1,2-a]pyridine-3-carbaldehyde at a documented 95% purity with supporting analytical data (e.g., HPLC, NMR) from suppliers such as Leyan offers a reliability advantage over less‑characterised analogs. This reduces the need for in‑house purification and ensures consistent reactivity in subsequent condensation or metalation steps.

Quote Request

Request a Quote for 2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.